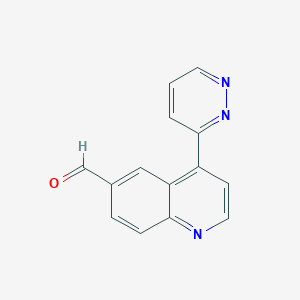
4-Pyridazin-3-ylquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridazin-3-ylquinoline-6-carbaldehyde is a heterocyclic compound that combines the structural features of pyridazine and quinoline. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery. The presence of both pyridazine and quinoline rings in a single molecule can impart unique chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazin-3-ylquinoline-6-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of a pyridazine derivative with a quinoline aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridazin-3-ylquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: 4-Pyridazin-3-ylquinoline-6-carboxylic acid
Reduction: 4-Pyridazin-3-ylquinoline-6-methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-Pyridazin-3-ylquinoline-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Pyridazin-3-ylquinoline-6-carbaldehyde depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., minaprine, relugolix) share structural similarities and exhibit diverse pharmacological activities.
Quinoline Derivatives: Compounds such as chloroquine and camptothecin are well-known quinoline derivatives with significant therapeutic applications.
Uniqueness
4-Pyridazin-3-ylquinoline-6-carbaldehyde is unique due to the combination of pyridazine and quinoline rings in a single molecule. This dual-ring structure can provide a broader range of biological activities and enhance the compound’s potential as a versatile scaffold for drug development.
Properties
Molecular Formula |
C14H9N3O |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-pyridazin-3-ylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H9N3O/c18-9-10-3-4-13-12(8-10)11(5-7-15-13)14-2-1-6-16-17-14/h1-9H |
InChI Key |
ZOLFPWLUIQHFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=C3C=C(C=CC3=NC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



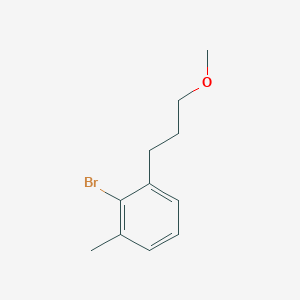
![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)

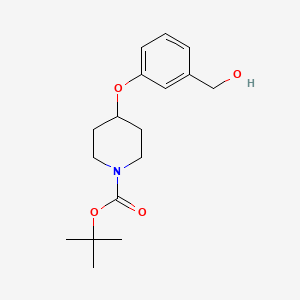
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
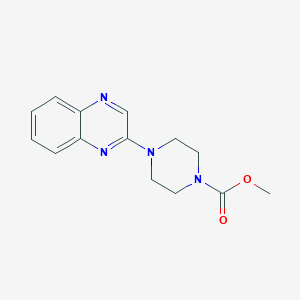
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
![[4-(hydroxymethyl)-1H-quinolin-4-yl]methanesulfonate](/img/structure/B13880043.png)
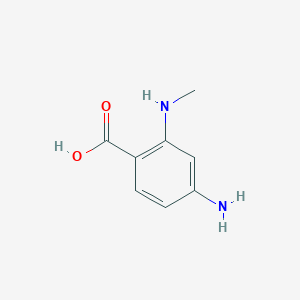
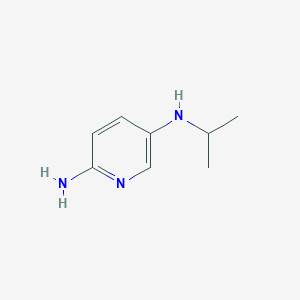
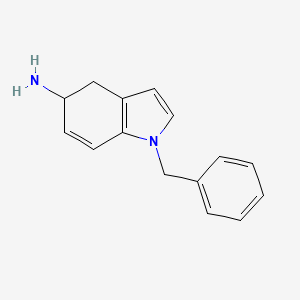
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)
